N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2,4-dimethylaniline
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Overview
Description
N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-2,4-DIMETHYLANILINE is a complex organic compound featuring a tetrazole ring, which is known for its diverse applications in pharmaceuticals and materials science. This compound is characterized by its unique structural components, including a tetrazole ring and multiple methyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-2,4-DIMETHYLANILINE typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which can be synthesized through the cyclization of hydrazoic acid with appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the butan-2-yl and dimethylaniline groups through a series of substitution and coupling reactions. These reactions are often carried out under inert atmospheres to prevent unwanted side reactions and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-2,4-DIMETHYLANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-2,4-DIMETHYLANILINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-2,4-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The compound’s unique structure allows it to bind selectively to certain targets, enhancing its efficacy and reducing potential side effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Luteolin: A natural flavonoid with antidepressant properties.
Uniqueness
N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-2,4-DIMETHYLANILINE stands out due to its tetrazole ring, which imparts unique chemical reactivity and biological activity. Unlike other similar compounds, it offers a combination of structural complexity and functional versatility, making it valuable in diverse research and industrial applications.
Properties
Molecular Formula |
C21H27N5 |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-2,4-dimethylaniline |
InChI |
InChI=1S/C21H27N5/c1-7-21(6,22-18-12-11-14(2)13-17(18)5)20-23-24-25-26(20)19-15(3)9-8-10-16(19)4/h8-13,22H,7H2,1-6H3 |
InChI Key |
RIYYUZKSJXXOIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NN=NN1C2=C(C=CC=C2C)C)NC3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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